N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride would feature a three-membered cyclopropyl ring, which is known for its ring strain and unique reactivity. The tetrahydrothienyl group would add a heterocyclic element to the molecule, and the sulfoxide would introduce a polar, oxidized sulfur atom. The overall structure would likely exhibit a balance between steric hindrance and electronic effects, influencing its reactivity and interactions.
Chemical Reactions Analysis
While the specific chemical reactions of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are not described in the papers, cyclopropylamines, in general, are known to undergo various reactions. For instance, cyclopropylamines can participate in P450-catalyzed oxidations, leading to products like cyclopropanone hydrate and 3-hydroxypropionaldehyde, as seen with N-benzyl-N-cyclopropylamine . The presence of the tetrahydrothienyl group could influence the reactivity and selectivity of such oxidations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride would be influenced by its molecular structure. The cyclopropyl group would contribute to higher ring strain and potentially higher reactivity compared to non-cyclic amines. The sulfoxide group would increase the polarity of the molecule, potentially affecting its solubility and hydrogen bonding capacity. Cyclopropylamine has been shown to have a stronger hydrogen bond association compared to its open-chain analogue, n-propylamine, which could be relevant for the compound .
Scientific Research Applications
Proteomics Research
- Field : Proteomics
- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
- Results or Outcomes : The specific results or outcomes of this compound’s use in proteomics research are not detailed in the source .
GIRK1/2 Potassium Channel Activators
- Field : Medicinal Chemistry
- Application Summary : A series of compounds similar to “N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride” have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
- Methods of Application : The compounds were evaluated in tier 1 DMPK assays .
- Results or Outcomes : The compounds displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Safety And Hazards
While specific safety and hazard information for N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is not available, general safety measures should be taken while handling it. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLCADJPFJHTHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCS(=O)(=O)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585815 |
Source
|
Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride | |
CAS RN |
915402-17-4 |
Source
|
Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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